Product packaging for 4-(Benzyloxy)-6-methoxypyrimidin-5-amine(Cat. No.:)

4-(Benzyloxy)-6-methoxypyrimidin-5-amine

Cat. No.: B13255924
M. Wt: 231.25 g/mol
InChI Key: CDXBWBIDKVFVCI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This substituted pyrimidine core is a valuable scaffold for constructing more complex molecules. Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The structure of this compound, featuring both benzyloxy and methoxy substituents on the pyrimidine ring, suggests its primary utility as a key synthetic intermediate. Researchers can leverage this intermediate in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and other transformations to create targeted libraries for biological screening. Its potential research applications may include serving as a precursor in the synthesis of kinase inhibitors, other enzyme inhibitors, or various heterocyclic compounds explored for therapeutic potential. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B13255924 4-(Benzyloxy)-6-methoxypyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C12H13N3O2/c1-16-11-10(13)12(15-8-14-11)17-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3

InChI Key

CDXBWBIDKVFVCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Benzyloxy 6 Methoxypyrimidin 5 Amine and Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Amines

The construction of the pyrimidine core and the introduction of an amino group are central to the synthesis of pyrimidine amines. Several classical and modern synthetic methods are employed, each with its own advantages and scope.

Cyclization Reactions in Pyrimidine Formation

Cyclization reactions are a cornerstone of pyrimidine synthesis, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. This approach allows for the direct formation of the pyrimidine ring with various substituents. The regioselectivity of the cyclization is a key consideration, often influenced by the nature of the substituents on both the dicarbonyl and the amidine components.

A variety of catalysts and reaction conditions can be employed to promote these cyclocondensations. For instance, ultrasound irradiation has been utilized to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. stackexchange.com These pyrimidinols can then be further functionalized.

Condensation Reactions for Pyrimidine Ring Construction

Condensation reactions are fundamental to the formation of the pyrimidine ring. A classic example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to afford dihydropyrimidines, which can be subsequently oxidized to pyrimidines. This reaction has been adapted and modified to produce a wide array of substituted pyrimidines.

Another common strategy involves the condensation of 1,3-dielectrophiles with 1,3-dinucleophiles. For example, β-enaminodiketones can react with aromatic amidines to yield functionalized pyrimidine derivatives. researchgate.net The regiochemistry of these reactions is a critical aspect, often controlled by the electronic and steric properties of the reactants. researchgate.net

Multicomponent Reaction Approaches to Pyrimidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. vaia.com MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. vaia.comresearchgate.netzenodo.orgmdpi.comnih.gov

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. researchgate.netzenodo.orgmdpi.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to highly and unsymmetrically substituted pyrimidines. researchgate.netzenodo.orgmdpi.comnih.gov Pseudo five-component reactions have also been reported, such as the triflic acid-catalyzed cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to furnish pyrimidines. nih.gov

Microwave-Assisted Synthetic Techniques for Pyrimidines

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. jopir.intandfonline.comrsc.orgnih.govnih.gov The synthesis of pyrimidine derivatives has greatly benefited from this technology.

Microwave irradiation can be effectively used to drive cyclocondensation reactions to completion in shorter timeframes. For example, the synthesis of aminopyrimidine derivatives has been achieved by the condensation of chalcones and guanidine under microwave irradiation. jopir.inrsc.org This eco-friendly method often leads to cleaner reactions and easier work-up procedures. jopir.in

Green Chemistry Principles Applied to Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact. researchgate.netijsat.orgnih.govrsc.orgmdpi.com This involves the use of environmentally benign solvents, renewable starting materials, catalysts, and energy-efficient reaction conditions. researchgate.netijsat.orgnih.govrsc.orgmdpi.com

Solvent-free reactions, the use of water as a solvent, and the application of biocatalysts are key aspects of green pyrimidine synthesis. ijsat.orgrsc.org Microwave-assisted and ultrasound-assisted methods are also considered green techniques as they can reduce reaction times and energy consumption. researchgate.netijsat.orgrsc.org The development of reusable heterogeneous catalysts is another important area of research in the sustainable synthesis of pyrimidine derivatives. ijsat.org

Targeted Synthesis of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available pyrimidine precursor. The key steps are the introduction of the benzyloxy group, nitration at the 5-position, reduction of the nitro group to an amine, and finally, nucleophilic substitution of a leaving group with a methoxy (B1213986) group.

A likely starting material for this synthesis is 4,6-dichloropyrimidine (B16783). The synthetic strategy would proceed as follows:

Selective Monosubstitution: Reaction of 4,6-dichloropyrimidine with one equivalent of sodium benzyloxide would selectively replace one of the chloro groups to yield 4-(benzyloxy)-6-chloropyrimidine (B1289313).

Nitration: The resulting 4-(benzyloxy)-6-chloropyrimidine can be nitrated at the electron-rich 5-position using standard nitrating agents, such as nitric acid in sulfuric acid, to afford 4-(benzyloxy)-6-chloro-5-nitropyrimidine.

Reduction of the Nitro Group: The nitro group of 4-(benzyloxy)-6-chloro-5-nitropyrimidine is then reduced to the corresponding amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or hydrazine. mdpi.comnih.govrsc.org Alternatively, metal-based reducing agents such as iron powder in acetic acid or sodium dithionite (B78146) can be employed for the chemoselective reduction of the nitro group. google.comgoogle.com This step would yield 5-amino-4-(benzyloxy)-6-chloropyrimidine.

Nucleophilic Aromatic Substitution: The final step involves the nucleophilic substitution of the remaining chloro group with a methoxy group. This is typically achieved by treating 5-amino-4-(benzyloxy)-6-chloropyrimidine with sodium methoxide (B1231860) in methanol. The electron-donating amino group at the 5-position can facilitate this substitution reaction. The reaction of chloropyrimidines with sodium methoxide is a well-established method for the introduction of a methoxy group onto the pyrimidine ring. stackexchange.commdpi.com

This synthetic sequence allows for the controlled introduction of the desired functional groups at the specific positions of the pyrimidine ring, leading to the target compound, this compound.

StepReactionReagents and ConditionsProduct
1Selective Monosubstitution4,6-Dichloropyrimidine, Sodium benzyloxide4-(Benzyloxy)-6-chloropyrimidine
2NitrationNitric acid, Sulfuric acid4-(Benzyloxy)-6-chloro-5-nitropyrimidine
3Nitro Group ReductionPd/C, H₂ or Hydrazine; or Fe/CH₃COOH; or Na₂S₂O₄5-Amino-4-(benzyloxy)-6-chloropyrimidine
4MethoxylationSodium methoxide, MethanolThis compound

Strategic Selection and Preparation of Precursors for the Pyrimidine Core and Substituents (e.g., benzyloxy, methoxy, amine)

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg This foundational strategy, often referred to as the Principal Synthesis, allows for the incorporation of desired substituents by selecting appropriately functionalized precursors.

For a molecule with the substitution pattern of this compound, a logical approach involves precursors that already contain or can be easily converted to the benzyloxy, methoxy, and amino groups. A common C-C-C precursor is a β-dicarbonyl compound or its synthetic equivalent. nih.gov An N-C-N precursor can be urea, guanidine, or an amidine derivative. bu.edu.egorganic-chemistry.org

A plausible synthetic route might begin with a precursor like diethyl malonate. The methoxy and benzyloxy groups can be introduced through reactions leading to a substituted malonic ester, for example, diethyl 2-(benzyloxy)-2-methoxy malonate. This tailored C-C-C fragment can then be cyclized with an appropriate N-C-N precursor. The 5-amino group is often introduced at a later stage. A common strategy involves the nitration of the pyrimidine ring at the 5-position, followed by a reduction of the nitro group to an amine. This two-step process is a reliable method for installing an amino group between two electron-donating groups at the 4- and 6-positions.

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity is contingent upon the meticulous optimization of reaction parameters such as solvent, temperature, catalyst, and base. For the cyclocondensation step in pyrimidine synthesis, the choice of base and solvent is critical. Studies on related pyrimidine syntheses have shown that strong bases like sodium hydroxide (B78521) or potassium hydroxide can effectively catalyze the reaction. mdpi.com

The conditions for subsequent functionalization steps, such as nitration and reduction, also require careful optimization. Nitration typically employs a mixture of nitric acid and sulfuric acid, where the concentration and temperature must be controlled to prevent side reactions. The subsequent reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule; for instance, catalytic hydrogenation might be preferred to avoid harsh acidic conditions if the benzyloxy group is sensitive.

Below is an interactive data table illustrating a hypothetical optimization for a key cyclization step in the synthesis of a substituted pyrimidine, based on common findings in the literature.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Ethanol801245
2NaOHEthanol80675
3KOHEthanol80682
4Choline HydroxideNone60490
5NaHTHF65868

This table is a representative example based on general principles of pyrimidine synthesis optimization. mdpi.com

Regioselective Synthesis Strategies for Substituted Pyrimidines

Regioselectivity, the control over the position of substitution, is paramount in synthesizing polysubstituted pyrimidines. The inherent electronic properties of the pyrimidine ring, which is electron-deficient, dictate its reactivity towards nucleophiles and electrophiles. For the target compound, the substituents are located at positions 4, 5, and 6.

One powerful strategy for achieving regioselectivity is the use of pre-functionalized pyrimidines. For instance, starting with a 4,6-dichloropyrimidine allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms exhibit different reactivity, or reaction conditions can be tuned to favor substitution at one position over the other. A methoxide ion could be used to displace one chlorine to form a 4-chloro-6-methoxypyrimidine (B185298) intermediate. Subsequently, a benzyloxide ion could displace the remaining chlorine.

Alternatively, directed ortho-metalation (DoM) is a potent technique for regioselective functionalization. A directing group on the pyrimidine ring can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with an electrophile. nih.gov This allows for the precise installation of substituents at positions that might be difficult to access otherwise. For example, a protected amino group at C4 could direct lithiation to the C5 position. nih.gov

Advanced Synthetic Techniques for Structural Diversification

To create analogues of this compound, advanced synthetic methods can be employed to modify the core structure, introducing a wide range of chemical functionalities and building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrimidines. acs.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. To apply these methods, a pyrimidine core must first be functionalized with a suitable handle, typically a halogen (Cl, Br, I) or a triflate group.

Suzuki-Miyaura Coupling : This reaction couples a halogenated pyrimidine with an aryl or vinyl boronic acid or ester. mdpi.com This would be a key method for introducing diverse aryl or heteroaryl substituents at a specific position on the pyrimidine ring of an analogue.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond between a halogenated pyrimidine and an amine. rsc.org It provides a direct route to introduce a vast array of primary or secondary amino groups onto the pyrimidine scaffold.

Hiyama Coupling : This method involves the coupling of a halogenated pyrimidine with an organosilane and is known for its tolerance of various functional groups. researchgate.net

The following table summarizes examples of these powerful reactions on pyrimidine scaffolds.

Reaction NamePyrimidine SubstrateCoupling PartnerCatalyst/LigandProduct Type
Suzuki-Miyaura5-Bromo-pyrimidineArylboronic acidPd(PPh₃)₄5-Aryl-pyrimidine
Buchwald-Hartwig2-ChloropyrimidinePrimary AminePd₂(dba)₃ / Xantphos2-Amino-pyrimidine
Hiyama2-Tosyl-pyrimidinePhenyltrimethoxysilanePd(OAc)₂ / PCy₃2-Phenyl-pyrimidine

This table provides illustrative examples of common palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Click Chemistry Approaches for Molecular Scaffolding

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for conjugating molecules. nih.gov This approach is ideal for using the pyrimidine unit as a molecular scaffold, attaching it to other molecules, polymers, or biomolecules with high specificity and yield. researchgate.netkinampark.com

To utilize this strategy, an analogue of this compound would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, the benzyloxy group could be replaced with a propargyloxy group (containing a terminal alkyne). This "clickable" pyrimidine derivative can then be reacted with a molecule bearing a complementary azide group. The resulting triazole linker is highly stable, effectively and permanently joining the two molecular fragments. nih.govacs.org This modular approach allows for the rapid assembly of complex molecular architectures based on the pyrimidine core.

Introduction of Diverse Functional Groups onto the Pyrimidine Ring

Beyond cross-coupling and click chemistry, a variety of other methods exist to introduce diverse functional groups, enabling the creation of extensive libraries of pyrimidine analogues for structure-activity relationship (SAR) studies. nih.govacs.org

One emerging area is direct C-H functionalization. nih.govacs.org These methods bypass the need for pre-functionalization with a halogen, offering a more atom-economical route to new derivatives. For instance, methods for the C2-selective amination of pyrimidines have been developed, allowing for the direct introduction of amine functionalities at a typically reactive site. nih.govacs.org

Furthermore, the existing functional groups on the pyrimidine ring can serve as handles for further transformations. The 5-amino group, for example, can be diazotized and converted into a range of other substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions. The methoxy or benzyloxy groups can be cleaved to reveal hydroxyl groups, which can then be re-alkylated or acylated to introduce new ether or ester functionalities, respectively. These transformations significantly expand the chemical space accessible from a single pyrimidine precursor.

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine, distinct signals corresponding to each unique proton environment would be expected. The benzylic protons (O-CH₂-Ph) would likely appear as a singlet. The aromatic protons of the benzyl (B1604629) group would present as a multiplet in the aromatic region of the spectrum. The methoxy (B1213986) group protons (O-CH₃) would be observed as a sharp singlet. The amine protons (NH₂) would likely appear as a broad singlet, and the pyrimidine (B1678525) ring proton would be observed as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedSinglet2HO-CH ₂-Ph
PredictedMultiplet5H-C₆H
PredictedSinglet3HO-CH
PredictedBroad Singlet2H-NH
PredictedSinglet1HPyrimidine CH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments. Signals for the carbons of the pyrimidine ring, the benzyloxy group, and the methoxy group would be anticipated at characteristic chemical shifts. The benzylic carbon and the aromatic carbons would also exhibit distinct resonances.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
PredictedPyrimidine Carbons
PredictedBenzyl Aromatic Carbons
PredictedBenzylic Carbon (O-C H₂-Ph)
PredictedMethoxy Carbon (O-C H₃)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. For instance, it could confirm the coupling within the aromatic ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons (e.g., linking the benzylic proton signal to the benzylic carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For example, correlations between the benzylic protons and the pyrimidine ring carbon would confirm the position of the benzyloxy group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident deduction of its elemental composition. For this compound, HRMS analysis would be expected to yield a high-resolution mass measurement of the molecular ion ([M]⁺) or a protonated molecular ion ([M+H]⁺). The experimentally determined mass would be compared to the calculated theoretical mass for the chemical formula C₁₂H₁₃N₃O₂, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Verification

IR spectroscopy is utilized to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display absorption bands indicative of its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
PredictedN-H stretching (amine)
PredictedC-H stretching (aromatic and aliphatic)
PredictedC=N and C=C stretching (pyrimidine and aromatic rings)
PredictedC-O stretching (ether linkages)

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would offer an unambiguous confirmation of the compound's constitution and conformation.

Reactivity and Derivatization Studies of 4 Benzyloxy 6 Methoxypyrimidin 5 Amine

Reactivity Profiles of the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency generally makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic aromatic substitution. However, the reactivity of the 4-(benzyloxy)-6-methoxypyrimidin-5-amine core is significantly modulated by its substituents.

The 5-amino group, along with the 4-benzyloxy and 6-methoxy groups, are all electron-donating groups (EDGs) through resonance. Their presence increases the electron density of the pyrimidine ring, mitigating its inherent π-deficiency. This electronic enrichment makes the ring more amenable to electrophilic attack than unsubstituted pyrimidine, while also influencing the regioselectivity of nucleophilic substitutions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for substituted pyrimidines, typically occurring at positions 2, 4, and 6. In this compound, the groups at the 4 and 6 positions can act as leaving groups if a suitable nucleophile is employed, although the methoxy (B1213986) and benzyloxy groups are less labile than a halogen atom. For instance, in related 4,6-disubstituted pyrimidines, sequential SNAr reactions are a common strategy for introducing diverse functionalities, with the first substitution being easier to achieve than the second. nih.gov The reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with amines proceeds sequentially, first displacing one chlorine atom, followed by a second displacement under more forcing conditions. nih.gov

Electrophilic substitution on the pyrimidine ring is generally difficult but is facilitated by the presence of activating groups. uoanbar.edu.iq For this compound, the most activated position for electrophilic attack would be the C-2 position, provided it is unsubstituted.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a versatile protecting group for a hydroxyl function and its removal is a key synthetic transformation. The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. This process involves the reduction of the ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction, known as hydrogenolysis, results in the formation of a hydroxyl group and toluene.

An alternative and often milder method is catalytic transfer hydrogenation. semanticscholar.org This technique uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in conjunction with a palladium catalyst. sigmaaldrich.comrsc.org This method avoids the need for pressurized hydrogen gas, making it highly convenient for laboratory-scale synthesis. semanticscholar.orgsigmaaldrich.com The debenzylation is generally clean and efficient, leaving other functional groups in the molecule, such as the pyrimidine core and the methoxy group, intact. sigmaaldrich.com The resulting 5-amino-6-methoxypyrimidin-4-ol (B6149748) is a valuable intermediate for further functionalization at the newly formed hydroxyl group.

Reaction TypeCatalystHydrogen SourceTypical SolventProduct
Hydrogenolysis10% Pd/CH₂ gas (balloon or pressure)Ethanol, Methanol, Ethyl Acetate (B1210297)5-Amino-6-methoxypyrimidin-4-ol
Catalytic Transfer Hydrogenation10% Pd/CAmmonium Formate (HCOONH₄)Methanol5-Amino-6-methoxypyrimidin-4-ol
Catalytic Transfer HydrogenationPd(0) EnCat™ 30NPCyclohexene (+ Acetic Acid)Ethanol5-Amino-6-methoxypyrimidin-4-ol

Reactions at the Methoxy Group

The methoxy group at the C-6 position can also be a site of reaction, primarily through two pathways: nucleophilic displacement or O-demethylation.

Nucleophilic Displacement: The methoxy group can act as a leaving group in SNAr reactions, although it is less reactive than a halide. The substitution is facilitated by the electron-deficient nature of the pyrimidine ring. In studies on 6-alkoxy-4-chloro-5-nitropyrimidines, it was observed that primary amines could sequentially displace the chlorine atom and then the alkoxy group to yield symmetric 4,6-diamino pyrimidines. chemrxiv.org This indicates that under appropriate conditions, the methoxy group of this compound could potentially be displaced by strong nucleophiles, especially at elevated temperatures.

O-Demethylation: The cleavage of the methyl-oxygen bond is another possible transformation. This reaction typically requires strong reagents. Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Alternatively, strong Brønsted acids or a combination of acids and soft nucleophiles like methionine can be employed. chim.it In some heterocyclic systems, nucleophilic demethylation can be achieved using strong nucleophiles such as lithium propane-2-thiolate. These methods, however, can be harsh and may affect other functional groups in the molecule. google.com

Chemical Modifications and Functionalization at the Amine Position

The 5-amino group is a key handle for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation and sulfonylation.

Amide Formation Reactions

The primary amine at the C-5 position readily undergoes acylation to form amides. This is a robust and widely used transformation for modifying the properties of the molecule. The reaction can be carried out using several standard methods:

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), the amine reacts with an acyl chloride to form the corresponding amide and a hydrochloride salt of the base. Reactions of aminopyrimidine derivatives with chloroacetyl chloride have been reported to proceed efficiently. researchgate.net

Coupling with Carboxylic Acids: A carboxylic acid can be coupled directly with the amine using a peptide coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Esterification Reactions

Direct esterification of an amine is not a standard chemical transformation; amines react with carboxylic acids to form amides. However, the amine group can be functionalized to form carbamates, which contain a carbonyl group bonded to both a nitrogen and an oxygen atom, bearing a structural resemblance to both esters and amides. Carbamate formation is a common strategy for protecting amines or for linking molecular fragments. This is typically achieved by reacting the amine with an alkyl or aryl chloroformate in the presence of a base. For instance, reaction with benzyl chloroformate (Cbz-Cl) would yield a benzyl carbamate, while reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield a Boc-protected amine.

Exploration of New Chemical Entities Based on the this compound Core Structure

The 4,5,6-trisubstituted pyrimidine scaffold, as exemplified by this compound, is recognized as a "privileged structure" in medicinal chemistry. Its ability to be selectively functionalized at multiple positions makes it an ideal starting point for the synthesis of compound libraries targeting various biological targets.

A primary application of this scaffold is in the development of protein kinase inhibitors. The aminopyrimidine core can effectively mimic the adenine (B156593) base of ATP, forming key hydrogen bonds within the kinase ATP-binding site. By elaborating the core structure with different substituents at the C-4, C-5, and C-6 positions (after deprotection or substitution), chemists can optimize potency, selectivity, and pharmacokinetic properties. For example, 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been developed as potent CDK9 inhibitors. acs.org The synthesis of such molecules often involves building upon a pre-functionalized pyrimidine ring.

Furthermore, cyclocondensation reactions involving the 5-amino group and an adjacent substituent can lead to the formation of fused heterocyclic systems, such as pyrazolopyrimidines or pyrrolopyrimidines, which are also important pharmacophores. aliyuncs.comresearchgate.netrsc.org The versatility of the this compound core structure thus provides a robust platform for the discovery of new chemical entities with potential therapeutic applications.

Table 1: Synthetic Utility of the Aminopyrimidine Scaffold
Core ScaffoldKey ReactionResulting Structure ClassPotential Biological Target
5-Aminopyrimidine (B1217817)Amide CouplingN-Acyl-5-aminopyrimidinesKinases, Enzymes
5-AminopyrimidineSulfonamide FormationN-Sulfonyl-5-aminopyrimidinesProteases, Receptors sigmaaldrich.com
4-Chloro-5-aminopyrimidineNucleophilic Aromatic Substitution (SNAr)4-Anilino-5-aminopyrimidinesCDKs, EGFR, etc.
5-Amino-6-substituted-pyrimidineCyclocondensationFused Pyrimidines (e.g., Pyrrolopyrimidines)Kinases, GPCRs

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(Benzyloxy)-6-methoxypyrimidin-5-amine, a typical approach would involve geometry optimization to find the most stable three-dimensional structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine (B1678525) Derivatives

The structural flexibility of this compound, particularly around the rotatable bonds of the benzyloxy and methoxy (B1213986) groups, would be investigated through conformational analysis. This process identifies the various low-energy conformations (conformers) the molecule can adopt. Potential Energy Surface (PES) scans are often used to map the energy changes associated with bond rotations, revealing the most stable spatial arrangements.

Molecular Dynamics (MD) simulations would provide a deeper understanding of the compound's dynamic behavior over time. By simulating the movements of atoms and bonds under defined conditions (e.g., in a solvent like water), MD can reveal how the molecule behaves in a more realistic environment. These simulations can predict conformational changes, flexibility of different molecular regions, and interactions with surrounding solvent molecules. Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Design and Prediction of Novel this compound Analogues

The core structure of this compound can serve as a scaffold for the in silico design of new analogues with potentially improved properties. This process often involves Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

By generating a library of virtual analogues—for instance, by modifying the substituents on the pyrimidine or benzene (B151609) rings—and calculating various molecular descriptors (e.g., size, polarity, electronic properties), a QSAR model can predict the activity of these new compounds without the need for immediate synthesis and testing. This computational screening helps prioritize which novel analogues are most promising for future development.

Table 2: Example of Structural Modifications for Analogue Design

Modification Site Original Group Example of New Substituent Potential Impact
Pyrimidine Ring Methoxy (-OCH3) Ethoxy (-OCH2CH3) Alter solubility, steric hindrance
Benzene Ring Hydrogen (-H) Fluoro (-F) Modify electronic properties, metabolic stability

Ligand-Target Docking Simulations for Molecular Interaction Prediction

To predict how this compound might interact with a biological target, such as a protein receptor or enzyme, molecular docking simulations are employed. Docking algorithms predict the preferred orientation of the ligand (the compound) when bound to the target's active site and estimate the strength of the interaction, typically expressed as a binding affinity or docking score.

The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is critical for understanding the molecular basis of the compound's potential biological activity and can guide the design of more potent analogues. For example, docking results might reveal that adding a hydrogen bond donor to a specific position on the molecule could significantly improve its binding affinity to a target protein.

Future Directions and Emerging Research Avenues for Pyrimidine Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry. gsconlinepress.comnih.gov Traditional methods for synthesizing pyrimidines are often being replaced by more efficient and sustainable strategies. nih.gov Future research is focused on the development of novel synthetic methodologies that offer higher yields, greater selectivity, and simplified purification processes.

One of the key areas of development is the use of multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex pyrimidine derivatives in a single step from three or more reactants, which reduces waste and shortens reaction times. rasayanjournal.co.in Another promising approach is the application of cross-coupling chemistry to introduce a variety of substituents onto the pyrimidine ring, enabling the creation of diverse molecular libraries for drug discovery. gsconlinepress.com

Researchers are also exploring new catalytic systems to improve the efficiency of pyrimidine synthesis. rasayanjournal.co.in These include the use of biocatalysts and recyclable heterogeneous catalysts that offer environmental benefits over traditional homogeneous catalysts. kuey.net The overarching goal is to develop synthetic routes that are not only efficient but also economically and environmentally sustainable.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Research

The use of AI and ML in pyrimidine research is expected to significantly reduce the time and cost associated with drug development, leading to the faster discovery of new therapeutic agents. opendentistryjournal.commdpi.com

Green Chemistry Innovations for Sustainable Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. kuey.netrasayanjournal.co.in This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. kuey.net

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-assisted and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. kuey.netnih.govrasayanjournal.co.in

Solvent-free reactions: Conducting reactions in the absence of solvents eliminates a major source of chemical waste. kuey.netnih.govrasayanjournal.co.in

Use of biocatalysts: Enzymes can catalyze pyrimidine synthesis with high selectivity under mild reaction conditions. kuey.net

Aqueous medium reactions: Utilizing water as a solvent is a key aspect of green synthesis. kuey.net

By embracing these green chemistry innovations, researchers are developing more sustainable and environmentally friendly methods for the production of important pyrimidine-based compounds. kuey.net

Exploration of New Mechanistic Paradigms for Pyrimidine-Based Chemical Entities

A deeper understanding of the reaction mechanisms underlying pyrimidine chemistry is crucial for the development of new synthetic methods and the design of novel compounds. Researchers are increasingly using a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

Recent studies have focused on understanding the regulation of enzymes involved in pyrimidine biosynthesis, such as CAD, which is a rate-limiting enzyme. nih.gov The exploration of skeletal editing, a strategy that allows for precise modifications to the core structure of pyrimidines, is also an emerging area. researchgate.net This approach could lead to the development of novel pyrimidine derivatives with unique properties.

By unraveling the fundamental mechanisms of pyrimidine chemistry, scientists can gain greater control over chemical transformations, paving the way for the synthesis of previously inaccessible molecules.

Design of Next-Generation Pyrimidine-Based Chemical Compounds

The design of next-generation pyrimidine-based compounds is driven by the need for more effective and selective therapeutic agents. mdpi.com A key strategy in this area is the hybridization of the pyrimidine scaffold with other pharmacophores to create novel molecules with enhanced biological activity. nih.govnih.gov

For example, researchers have designed and synthesized pyrimidine-quinolone hybrids as potential inhibitors of lactate dehydrogenase A (hLDHA), a target in cancer therapy. nih.gov Similarly, new indazol-pyrimidine-based derivatives have been developed as selective anticancer agents. mdpi.com

The design process is often guided by computational modeling and molecular docking studies, which can predict how a pyrimidine derivative will interact with its biological target. nih.govnih.gov This rational design approach allows for the creation of compounds with improved potency and reduced side effects. The versatility of the pyrimidine scaffold ensures its continued importance in the development of new drugs for a wide range of diseases. openaccesspub.orgmdpi.com

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